BenchChemオンラインストアへようこそ!

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

Melting point Crystallinity Solid-state properties

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (CAS 890095-13-3), also referred to as ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, is a heterocyclic building block with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It is commercially available as a powder with a reported melting point of 167–169 °C and a purity of 95%.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 890095-13-3
Cat. No. B2398782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-hydroxy-1H-pyrazol-4-yl)acetate
CAS890095-13-3
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOC(=O)CC1=CNNC1=O
InChIInChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11)
InChIKeyBRORSPQRZOXSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (CAS 890095-13-3): Physicochemical Profile and Procurement Baseline


Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (CAS 890095-13-3), also referred to as ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, is a heterocyclic building block with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . It is commercially available as a powder with a reported melting point of 167–169 °C and a purity of 95% . The compound is supplied by multiple vendors for research and development use, with storage typically at room temperature or 2–8 °C depending on the supplier [1].

Why Generic Substitution Fails for Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate: The Quantitative Case for Precise Selection


Within the pyrazole-4-acetic acid/ester chemotype, subtle structural variations produce quantifiably distinct physicochemical profiles that directly impact synthetic utility and downstream drug-likeness. The 3-hydroxy substituent alters hydrogen-bonding capacity (2 HBD, 5 HBA vs. 2 HBA for the deoxy analog) and polar surface area (59.13 Ų) compared to analogs lacking this group . The ethyl ester moiety confers a LogP of −0.39, which is intermediate between the more hydrophilic free acid (LogP −0.79) and the more lipophilic carboxylate positional isomer (LogP +0.29), affecting solubility, membrane permeability, and formulation behavior [1]. These differences mean that substituting one pyrazole acetic acid derivative for another without experimental validation risks altering reaction kinetics, intermediate stability, and biological target engagement in downstream applications.

Quantitative Differentiation Evidence for Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate Against Closest Analogs


Melting Point and Physical Form: Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate vs. Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate (target compound) exhibits a melting point of 167–169 °C as a powder . The closely related positional isomer ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8), where the ester is directly attached to the pyrazole ring rather than via a methylene spacer, melts at a significantly lower temperature of 140–142 °C [1]. This 25–29 °C difference in melting point indicates distinct crystal lattice energies, which can translate to different solubility profiles, grinding compatibility, and thermal stability during formulation or hot-stage processing.

Melting point Crystallinity Solid-state properties Formulation

Lipophilicity (LogP) Differentiation: Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate vs. Free Acid and Deoxy Ester Analogs

The target compound has a computed LogP of −0.39 . This places it at a distinct lipophilicity midpoint: the corresponding free acid (3-hydroxy-1H-pyrazol-4-yl)acetic acid (CAS 876716-99-3) is more hydrophilic with a LogP of −0.79 , while the deoxy analog ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0) is significantly more lipophilic with a LogP of approximately +0.42 . The 0.40 LogP unit shift from the free acid and the 0.81 LogP unit shift from the deoxy ester demonstrate that esterification and the 3-hydroxy group each independently modulate lipophilicity in opposite directions.

Lipophilicity LogP Drug-likeness Permeability ADME

Hydrogen-Bond Donor/Acceptor Capacity and Polar Surface Area: Impact on Drug-Likeness

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate possesses 2 hydrogen-bond donors (HBD), 5 hydrogen-bond acceptors (HBA), and a polar surface area (PSA) of 59.13 Ų . In contrast, the deoxy analog ethyl 2-(1H-pyrazol-4-yl)acetate has only 2 HBA and lacks the additional HBD contributed by the 3-hydroxy group [1]. This additional HBD and larger PSA (59.13 vs. approximately 44–55 Ų for the deoxy analog, estimated) may reduce passive membrane permeability but can also enhance aqueous solubility and provide an additional synthetic handle for prodrug derivatization or targeted conjugation. Importantly, the target compound's PSA of 59.13 Ų falls well below the commonly cited 140 Ų threshold for oral bioavailability, while the 2 HBD / 5 HBA count is within typical drug-like space.

Hydrogen bonding Polar surface area Drug-likeness Oral bioavailability Rule of Five

Commercially Available Purity Grades: NLT 98% Specification vs. Standard 95–97%

Multiple vendors supply Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate at defined purity levels. MolCore offers this compound with a specification of NLT 98% (not less than 98%) , while other suppliers including Sigma-Aldrich and MolDB list the purity as 95% or 97% . For comparison, the structurally similar ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is typically offered at 95–98% purity, with Bidepharm listing a standard purity of 98% . The availability of a documented NLT 98% grade for the target compound directly from a commercial supplier reduces the risk of batch-to-batch variability in multi-step syntheses where impurity profiles could propagate and compromise the purity of advanced intermediates.

Purity Quality control ISO certification Pharmaceutical intermediate Procurement

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Pyrazole-4-acetic Acid-Derived CRTh2 Antagonists Requiring 3-OH Functionalization

Literature precedent establishes the pyrazole-4-acetic acid substructure as a privileged scaffold for chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists, with optimized compounds achieving low nanomolar inhibitory potency [1]. The target compound provides the core pyrazole-4-acetate scaffold with a free 3-hydroxy group, which can serve as a synthetic handle for O-alkylation or O-arylation to generate focused libraries of 3-substituted analogs. The computed LogP of −0.39 offers a balanced starting point for further optimization toward drug-like lipophilicity, which is particularly relevant given the established SAR sensitivity around the pyrazole ring in this target class.

Agrochemical Intermediate for Herbicidal Pyrazole Derivatives

Patent literature has extensively described substituted pyrazol-4-yl-acetic acid compounds as herbicides and plant growth regulators [1]. The 3-hydroxy substituent on the target compound's pyrazole ring mimics the hydroxypyrazole motif found in several commercial herbicide intermediates, where the OH group is critical for target-site binding to protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The powder physical form and room-temperature storage stability facilitate handling in kilogram-scale process chemistry campaigns.

Dual-Functional Building Block for Heterocycle-Fused Library Synthesis via the OH and Ester Handles

The coexistence of a nucleophilic 3-hydroxy group and an electrophilic ethyl acetate side chain on the same pyrazole core enables sequential or orthogonal derivatization strategies. Researchers can first modify the OH group (e.g., alkylation, acylation, Mitsunobu) while preserving the ester, or alternatively hydrolyze the ester to the carboxylic acid and perform amide coupling while leaving the OH available for later elaboration. This dual reactivity is not available with the deoxy analog ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0), which lacks the OH handle, nor with the free acid form, which requires esterification before OH-directed reactions can proceed selectively .

In Vitro ADME Profiling of Pyrazole-4-acetate Scaffolds with Controlled Lipophilicity

For drug discovery programs requiring systematic lipophilicity profiling, the target compound's LogP of −0.39, combined with its intermediate molecular weight (170.17) and favorable PSA (59.13 Ų), makes it a suitable starting scaffold for introducing lipophilic substituents while monitoring the impact on solubility, permeability, and metabolic stability [1]. The availability of NLT 98% purity material from ISO-certified suppliers reduces the risk of confounding bioassay results from impurities, which is particularly important when correlating structural modifications with ADME parameters.

Quote Request

Request a Quote for Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.